molecular formula C14H13ClN2O2 B8791606 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol CAS No. 499223-49-3

6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol

Cat. No.: B8791606
CAS No.: 499223-49-3
M. Wt: 276.72 g/mol
InChI Key: GZJVZGUUTYWVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-methylphenol with cyclopropyl bromide to form 2-cyclopropyl-6-methylphenol. This intermediate is then reacted with 6-chloropyridazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit homogentisate solanesyltransferase, affecting the biosynthesis of plastoquinone and carotenoids .

Properties

CAS No.

499223-49-3

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-1H-pyridazin-4-one

InChI

InChI=1S/C14H13ClN2O2/c1-8-3-2-4-10(9-5-6-9)13(8)19-14-11(18)7-12(15)16-17-14/h2-4,7,9H,5-6H2,1H3,(H,16,18)

InChI Key

GZJVZGUUTYWVTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)OC3=NNC(=CC3=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.